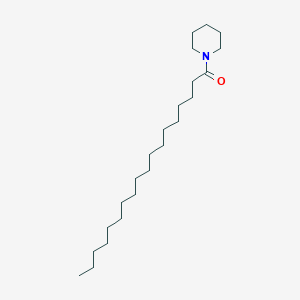
1-(Piperidin-1-yl)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)octadecan-1-one is a chemical compound with the CAS Number: 4629-04-3 . It has a molecular weight of 351.62 and its molecular formula is C23H45NO . The IUPAC name for this compound is 1-(piperidin-1-yl)octadecan-1-one .
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-1-yl)octadecan-1-one consists of a piperidine ring attached to an octadecanone group . The InChI code for this compound is 1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h2-22H2,1H3 .Physical And Chemical Properties Analysis
1-(Piperidin-1-yl)octadecan-1-one is a colorless to yellow liquid or semi-solid or solid at room temperature . It should be stored in a dry place at room temperature .Scientific Research Applications
Anticancer Properties
Stearoylpiperidide derivatives have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for further study in cancer therapy .
Antiviral Activity
Research suggests that Stearoylpiperidide derivatives may possess antiviral properties. Their ability to inhibit viral replication or entry could be valuable in combating viral infections .
Antimalarial Applications
Stearoylpiperidide derivatives have shown promise in the fight against malaria. Their activity against Plasmodium parasites warrants further exploration for novel antimalarial drugs .
Antimicrobial Effects
Stearoylpiperidide derivatives exhibit antimicrobial activity against various pathogens. Researchers have studied their potential as agents to combat bacterial and fungal infections .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Stearoylpiperidide derivatives have been investigated for their anti-inflammatory effects, which could contribute to therapeutic strategies for inflammatory conditions .
Neuroprotective Properties
Emerging evidence suggests that Stearoylpiperidide derivatives may have neuroprotective effects. Their potential in preventing or mitigating neurodegenerative diseases, such as Alzheimer’s, is an exciting area of research .
These applications highlight the versatility and significance of Stearoylpiperidide in drug discovery and therapeutic development. Researchers continue to explore its potential across diverse fields, emphasizing its importance in modern pharmacology . If you’d like more detailed information on any specific application, feel free to ask! 😊
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if skin or eye irritation occurs .
properties
IUPAC Name |
1-piperidin-1-yloctadecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h2-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZHIRGDMBVSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-yl)octadecan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

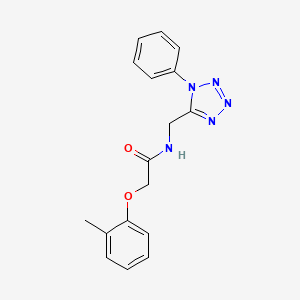
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
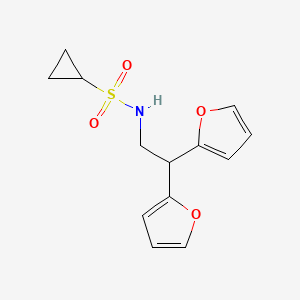
amine hydrobromide](/img/no-structure.png)

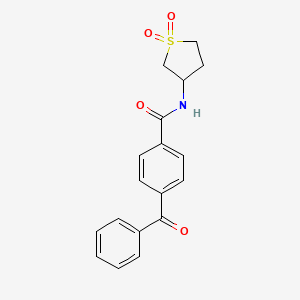
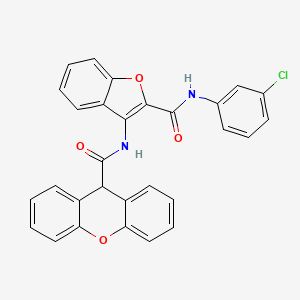
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2491554.png)
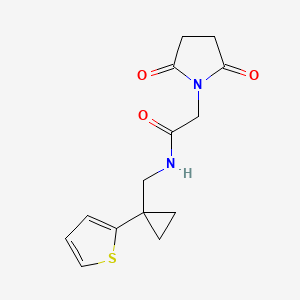
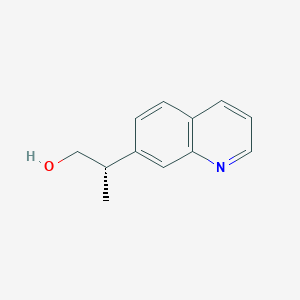
![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)